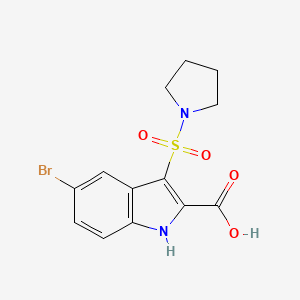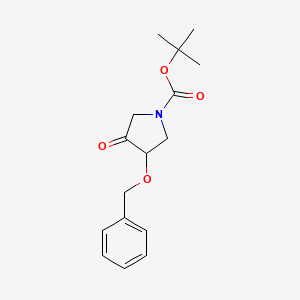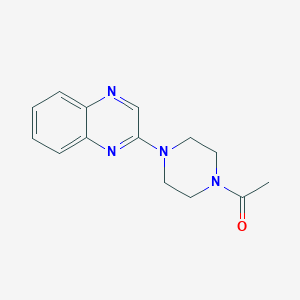
4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one is a complex organic compound that features a quinoline core substituted with a thiophene ring and a piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Attachment of the Piperidine Moiety: The piperidine group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperidine derivatives.
科学研究应用
4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.
相似化合物的比较
Similar Compounds
4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one: shares structural similarities with other quinoline derivatives, such as chloroquine and quinine, which are known for their antimalarial properties.
Thiophene-containing compounds: Similar to thiophene derivatives used in organic electronics and pharmaceuticals.
Piperidine derivatives: Similar to compounds used in the treatment of neurological disorders.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and therapeutic potential not seen in other compounds. Its multi-functional groups allow for diverse chemical modifications, making it a versatile compound for drug development and other applications.
属性
分子式 |
C19H20N2O2S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C19H20N2O2S/c22-19-17(16-8-4-10-24-16)18(14-6-1-2-7-15(14)21-19)23-12-13-5-3-9-20-11-13/h1-2,4,6-8,10,13,20H,3,5,9,11-12H2,(H,21,22) |
InChI 键 |
KNKLEAGXBKOZRI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)COC2=C(C(=O)NC3=CC=CC=C32)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one](/img/structure/B13873204.png)

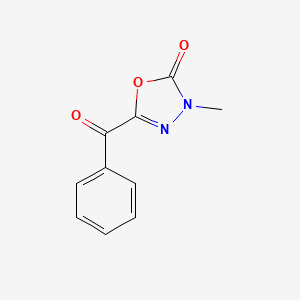
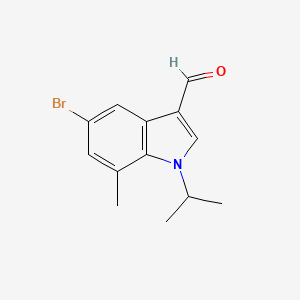

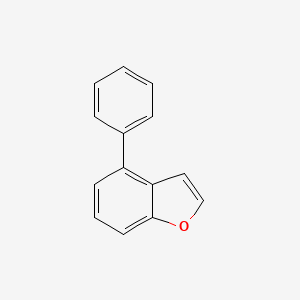
![Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13873229.png)

![4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13873232.png)
![4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid](/img/structure/B13873234.png)
